molecular formula C20H15Cl2FN4OS B4635062 2-[(2-CHLORO-4-FLUOROBENZYL)SULFANYL]-3-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-4(3H)-QUINAZOLINONE

2-[(2-CHLORO-4-FLUOROBENZYL)SULFANYL]-3-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-4(3H)-QUINAZOLINONE

Cat. No.: B4635062
M. Wt: 449.3 g/mol
InChI Key: FPJQWIGNEIDIRJ-UHFFFAOYSA-N
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Description

2-[(2-Chloro-4-fluorobenzyl)sulfanyl]-3-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-4(3H)-quinazolinone is a complex organic compound that features a quinazolinone core structure. This compound is characterized by the presence of chloro and fluoro substituents on the benzyl and pyrazolyl groups, respectively. The quinazolinone scaffold is known for its biological activity and is often explored in medicinal chemistry for its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-chloro-4-fluorobenzyl)sulfanyl]-3-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-4(3H)-quinazolinone typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

    Substitution: The chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization of the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, alkoxides.

Major Products

    Sulfoxides and Sulfones: From oxidation of the sulfanyl group.

    Amines and Alcohols: From reduction of nitro groups or other reducible functionalities.

    Substituted Derivatives: From nucleophilic aromatic substitution reactions.

Scientific Research Applications

2-[(2-Chloro-4-fluorobenzyl)sulfanyl]-3-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-4(3H)-quinazolinone has several applications in scientific research:

    Medicinal Chemistry: The compound is explored for its potential as an anticancer, antiviral, or antibacterial agent due to the biological activity associated with the quinazolinone scaffold.

    Chemical Biology: It can be used as a probe to study biological pathways and molecular interactions.

    Material Science: The compound’s unique structural features may be utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, quinazolinone derivatives are known to interact with various enzymes and receptors, modulating their activity. The presence of chloro and fluoro substituents can enhance binding affinity and specificity through halogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Chlorobenzyl)sulfanyl]-3-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-4(3H)-quinazolinone
  • 2-[(2-Fluorobenzyl)sulfanyl]-3-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-4(3H)-quinazolinone

Uniqueness

The unique combination of chloro and fluoro substituents in 2-[(2-chloro-4-fluorobenzyl)sulfanyl]-3-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-4(3H)-quinazolinone may confer distinct biological activity and physicochemical properties compared to its analogs. This can result in improved efficacy, selectivity, and pharmacokinetic profiles in medicinal applications.

Properties

IUPAC Name

2-[(2-chloro-4-fluorophenyl)methylsulfanyl]-3-[2-(4-chloropyrazol-1-yl)ethyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl2FN4OS/c21-14-10-24-26(11-14)7-8-27-19(28)16-3-1-2-4-18(16)25-20(27)29-12-13-5-6-15(23)9-17(13)22/h1-6,9-11H,7-8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPJQWIGNEIDIRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC3=C(C=C(C=C3)F)Cl)CCN4C=C(C=N4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl2FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2-CHLORO-4-FLUOROBENZYL)SULFANYL]-3-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-4(3H)-QUINAZOLINONE
Reactant of Route 2
Reactant of Route 2
2-[(2-CHLORO-4-FLUOROBENZYL)SULFANYL]-3-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-4(3H)-QUINAZOLINONE
Reactant of Route 3
Reactant of Route 3
2-[(2-CHLORO-4-FLUOROBENZYL)SULFANYL]-3-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-4(3H)-QUINAZOLINONE
Reactant of Route 4
Reactant of Route 4
2-[(2-CHLORO-4-FLUOROBENZYL)SULFANYL]-3-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-4(3H)-QUINAZOLINONE
Reactant of Route 5
2-[(2-CHLORO-4-FLUOROBENZYL)SULFANYL]-3-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-4(3H)-QUINAZOLINONE
Reactant of Route 6
2-[(2-CHLORO-4-FLUOROBENZYL)SULFANYL]-3-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-4(3H)-QUINAZOLINONE

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